molecular formula C12H11ClFN3 B13938294 4-Chloro-5-(2-fluorobenzyl)-6-methylpyrimidin-2-amine

4-Chloro-5-(2-fluorobenzyl)-6-methylpyrimidin-2-amine

Cat. No.: B13938294
M. Wt: 251.69 g/mol
InChI Key: PSEOAWOSOFILGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-(2-fluorobenzyl)-6-methylpyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chloro group at the 4th position, a fluorobenzyl group at the 5th position, and a methyl group at the 6th position of the pyrimidine ring. The presence of these substituents imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(2-fluorobenzyl)-6-methylpyrimidin-2-amine typically involves multi-step organic reactionsFor example, the synthesis may start with the reaction of 2-amino-4-chloro-6-methylpyrimidine with 2-fluorobenzyl bromide under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(2-fluorobenzyl)-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-5-(2-fluorobenzyl)-6-methylpyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-5-(2-fluorobenzyl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-(2-fluorobenzyl)pyrimidine: Lacks the methyl group at the 6th position.

    5-(2-Fluorobenzyl)-6-methylpyrimidin-2-amine: Lacks the chloro group at the 4th position.

    4-Chloro-6-methylpyrimidin-2-amine: Lacks the fluorobenzyl group at the 5th position.

Uniqueness

The unique combination of the chloro, fluorobenzyl, and methyl groups in 4-Chloro-5-(2-fluorobenzyl)-6-methylpyrimidin-2-amine imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can interact with molecular targets in ways that similar compounds cannot .

Properties

Molecular Formula

C12H11ClFN3

Molecular Weight

251.69 g/mol

IUPAC Name

4-chloro-5-[(2-fluorophenyl)methyl]-6-methylpyrimidin-2-amine

InChI

InChI=1S/C12H11ClFN3/c1-7-9(11(13)17-12(15)16-7)6-8-4-2-3-5-10(8)14/h2-5H,6H2,1H3,(H2,15,16,17)

InChI Key

PSEOAWOSOFILGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)Cl)CC2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.